molecular formula C13H10N2O B566901 5-(4-Methoxyphenyl)nicotinonitrile CAS No. 1268095-82-4

5-(4-Methoxyphenyl)nicotinonitrile

Cat. No.: B566901
CAS No.: 1268095-82-4
M. Wt: 210.236
InChI Key: YDEYESUTSSYDQC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, featuring a methoxyphenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of dry alcohol as a solvent and heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of carbon steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEYESUTSSYDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744996
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268095-82-4
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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